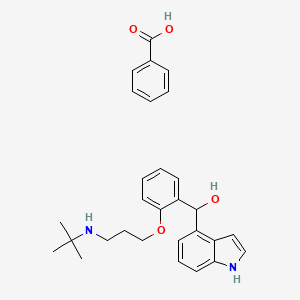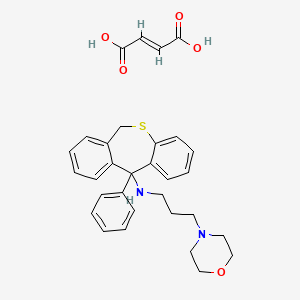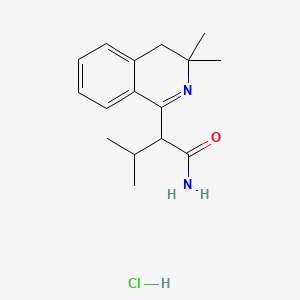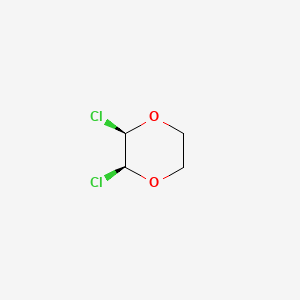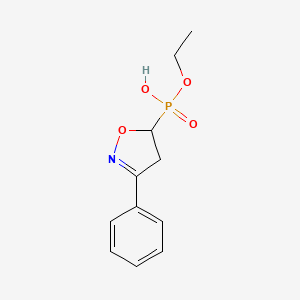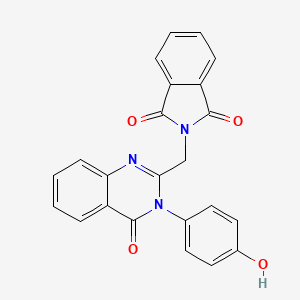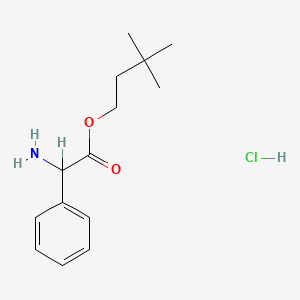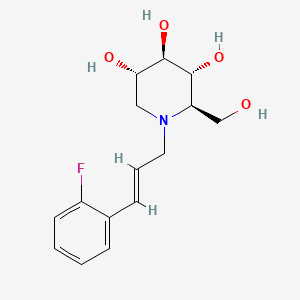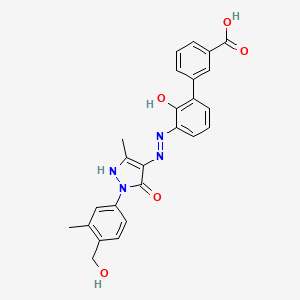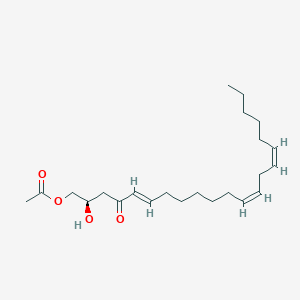
4-(1-Phenyl-2-(1-pyrrolidinyl)ethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Phenyl-2-(1-pyrrolidinyl)ethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one dihydrochloride is a complex organic compound that features a pyrido-oxazinone core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Phenyl-2-(1-pyrrolidinyl)ethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one dihydrochloride typically involves multi-step organic reactions. The process begins with the formation of the pyrido-oxazinone core, followed by the introduction of the phenyl and pyrrolidinyl groups. Common reagents used in these reactions include phenylboronic acid, pyrrolidine, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors and continuous flow chemistry techniques to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Phenyl-2-(1-pyrrolidinyl)ethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
4-(1-Phenyl-2-(1-pyrrolidinyl)ethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It is used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(1-Phenyl-2-(1-pyrrolidinyl)ethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects in the biological pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(1-Phenyl-2-(1-pyrrolidinyl)ethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one
- 4-(1-Phenyl-2-(1-pyrrolidinyl)ethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one monohydrochloride
Uniqueness
The dihydrochloride form of the compound is unique due to its enhanced solubility and stability compared to its non-hydrochloride counterparts. This makes it more suitable for certain applications, particularly in medicinal chemistry where solubility and stability are critical factors.
Eigenschaften
CAS-Nummer |
88809-63-6 |
|---|---|
Molekularformel |
C19H23Cl2N3O2 |
Molekulargewicht |
396.3 g/mol |
IUPAC-Name |
4-(1-phenyl-2-pyrrolidin-1-ylethyl)pyrido[3,2-b][1,4]oxazin-3-one;dihydrochloride |
InChI |
InChI=1S/C19H21N3O2.2ClH/c23-18-14-24-17-9-6-10-20-19(17)22(18)16(13-21-11-4-5-12-21)15-7-2-1-3-8-15;;/h1-3,6-10,16H,4-5,11-14H2;2*1H |
InChI-Schlüssel |
LZOZHJCAFCUNNP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CC(C2=CC=CC=C2)N3C(=O)COC4=C3N=CC=C4.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


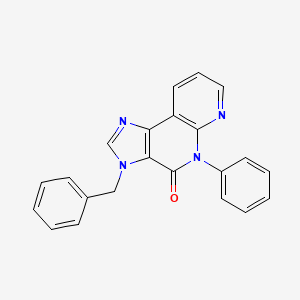
![3-amino-N-[2-(2-benzoyl-4-chloroanilino)acetyl]propanamide;oxalic acid](/img/structure/B12759404.png)

